molecular formula C8H15NO3S B020277 Methyl 2-acetamido-4-methylsulfanylbutanoate CAS No. 7451-74-3

Methyl 2-acetamido-4-methylsulfanylbutanoate

Cat. No. B020277
CAS RN: 7451-74-3
M. Wt: 205.28 g/mol
InChI Key: YVMKSJIMTATAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to Methyl 2-acetamido-4-methylsulfanylbutanoate involves complex chemical processes. For instance, (±)-3-Methyl-1,1-diphenyl-2-butyl 3-Acetamidocrotonate, a compound with similarities, is synthesized through asymmetric hydrogenation, demonstrating the intricacies involved in synthesizing such molecules (Chiaroni et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds, like Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, provides insights into their structural characteristics. This compound, for instance, crystallizes in the monoclinic space group, illustrating the complexity of such molecules' molecular architecture (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of Methyl 2-acetamido-4-methylsulfanylbutanoate-related compounds are diverse. For example, N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide forms inversion dimers linked by hydrogen bonds, highlighting the reactivity and interaction potential of such compounds (Zhang, 2009).

Physical Properties Analysis

The physical properties of these compounds are crucial for understanding their behavior. For instance, the synthesis and crystal structure analysis of Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate reveals its potential bioactivity as an analgesic and antidyslipidemic agent, indicating its physical and biological interaction capabilities (Navarrete-Vázquez et al., 2011).

Chemical Properties Analysis

The chemical properties of these compounds are often explored through reactions with various agents. For example, (Methyl 2-acetamidoacrylate)tricarbonyliron(0) reacts with methyllithium, showing the diverse chemical reactivity and the potential to form new compounds (Barker et al., 1994).

Scientific Research Applications

Biopharmaceutical Evaluation

Methyl 2-acetamido-4-methylsulfanylbutanoate has been evaluated in the context of biopharmaceuticals. It has shown potential in minimizing gastrointestinal toxicity without losing the desired anti-inflammatory and analgesic activities of certain drugs. Amide conjugation was found to have a synergistic potentiating effect with less disruption of mucosal surfaces, suggesting its role in developing sustained release preparations (Nirmal et al., 2015).

Anticonvulsant Properties

The compound has been studied for its potential anticonvulsant properties. Certain structural analogs of Methyl 2-acetamido-4-methylsulfanylbutanoate were found to exhibit anticonvulsant activities, which were attributed to specific molecular features and the presence of functionalized amino acid groups (Camerman et al., 2005).

Synthesis and Catalysis

The compound has been used as a reactant in various synthesis processes. For example, it participated in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, demonstrating its versatility in organic synthesis and the creation of pharmaceutically relevant molecules (Kischel et al., 2007).

Antibacterial and Enzymatic Inhibition

Studies have explored the antibacterial potential of derivatives of Methyl 2-acetamido-4-methylsulfanylbutanoate. These derivatives showed significant antibacterial activities against various bacterial strains, along with moderate inhibitory effects on enzymes like α-chymotrypsin. The substitutions on the core moiety of the compound led to the discovery of derivatives with less cytotoxicity and promising bioactive properties (Siddiqui et al., 2014).

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks in handling and use. Unfortunately, I couldn’t find specific safety and hazard information for Methyl 2-acetamido-4-methylsulfanylbutanoate.


Future Directions

The future directions of a chemical compound can include potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of Methyl 2-acetamido-4-methylsulfanylbutanoate.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific chemical information.


properties

IUPAC Name

methyl 2-acetamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKSJIMTATAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957056
Record name N-[1-Methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-4-methylsulfanylbutanoate

CAS RN

7451-74-3, 35671-83-1
Record name Methionine, N-acetyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7451-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-Methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-4-methylsulfanylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetamido-4-methylsulfanylbutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-acetamido-4-methylsulfanylbutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-acetamido-4-methylsulfanylbutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-acetamido-4-methylsulfanylbutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-acetamido-4-methylsulfanylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.